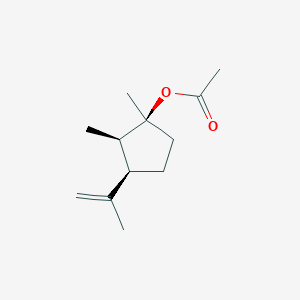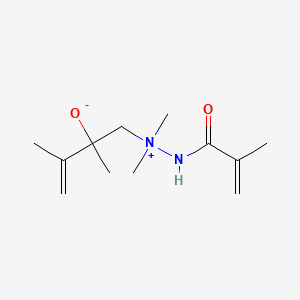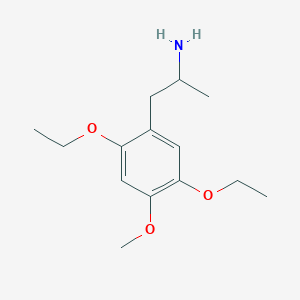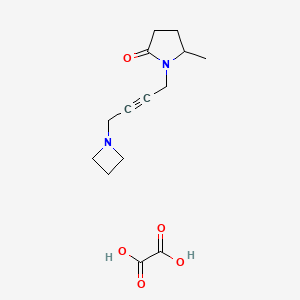
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is a chemical compound with the CAS number 127695-07-2. This compound is known for its unique structure, which includes both ethylthio and ethoxy groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt typically involves the reaction of ethylthioethanol with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
化学反応の分析
Types of Reactions
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific biological context.
類似化合物との比較
Similar Compounds
- Carbamodithioic acid, ammonium salt
- Carbamodithioic acid, sodium salt
- Carbamodithioic acid, potassium salt
Uniqueness
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is unique due to its specific combination of ethylthio and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are advantageous.
特性
CAS番号 |
127695-07-2 |
|---|---|
分子式 |
C7H14KNOS3 |
分子量 |
263.5 g/mol |
IUPAC名 |
potassium;N-[2-(2-ethylsulfanylethoxy)ethyl]carbamodithioate |
InChI |
InChI=1S/C7H15NOS3.K/c1-2-12-6-5-9-4-3-8-7(10)11;/h2-6H2,1H3,(H2,8,10,11);/q;+1/p-1 |
InChIキー |
NTWYYRAHFJXNMX-UHFFFAOYSA-M |
正規SMILES |
CCSCCOCCNC(=S)[S-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















